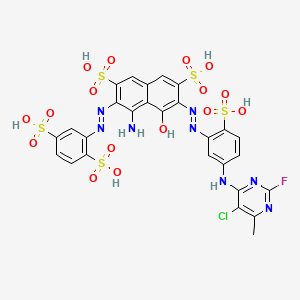

2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-3-((2,5-disulfophenyl)azo)-5-hydroxy-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name of this compound is derived through systematic prioritization of functional groups and substituents on the naphthalene backbone. The parent structure is 2,7-naphthalenedisulfonic acid , indicating sulfonic acid groups at positions 2 and 7 of the naphthalene ring. The numbering begins at the sulfonic acid group in position 2, proceeding clockwise to position 7. Substituents are then listed in alphabetical order, with locants assigned to ensure the lowest possible numbers.

The 4-amino group at position 4 and the 5-hydroxy group at position 5 are prioritized as functional suffixes. The two azo (-N=N-) linkages are treated as substituents, with their attached aromatic systems described as prefixes. The first azo group at position 6 connects to a 2-sulfophenyl ring, which is further substituted at position 5 with a 5-chloro-2-fluoro-6-methyl-4-pyrimidinyl moiety via an amino linkage. The second azo group at position 3 links to a 2,5-disulfophenyl ring. The full name reflects this hierarchy: 4-amino-6-[(5-{(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino}-2-sulfophenyl)diazenyl]-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-2,7-naphthalenedisulfonic acid.

This naming convention aligns with systems observed in simpler analogues, such as 3-[(4-amino-2-methylphenyl)diazenyl]-1,5-naphthalenedisulfonic acid and 3-[(4-amino-3-methoxyphenyl)azo]-1,5-naphthalenedisulfonic acid, where azo groups and sulfonic acids dominate the substituent hierarchy.

Molecular Architecture: Azo Group Configurations and Sulfonic Acid Substituents

The molecular architecture of this compound is defined by its tetracyclic system , combining a naphthalene core with two azo-linked aryl groups and a pyrimidine heterocycle. The naphthalene backbone adopts a planar configuration, with sulfonic acid groups at positions 2 and 7 inducing strong electron-withdrawing effects. These groups enhance solubility in polar solvents and facilitate ionic interactions in aqueous environments.

The azo groups at positions 3 and 6 introduce conjugated π-systems, extending the molecule’s chromophore. The azo linkage at position 6 connects to a 2-sulfophenyl ring, which branches into a pyrimidine substituent featuring chloro (Cl), fluoro (F), and methyl (CH₃) groups. This pyrimidine moiety introduces steric hindrance and modulates electronic properties through its electron-deficient aromatic system. The second azo group at position 3 links to a 2,5-disulfophenyl ring, creating a highly polar domain that influences aggregation behavior.

Key structural features include:

- Hydrogen-bonding networks : The 5-hydroxy and 4-amino groups participate in intramolecular hydrogen bonds with sulfonic acid oxygen atoms, stabilizing the planar conformation.

- Steric interactions : The methyl group on the pyrimidine ring and the ortho-sulfonic acid groups on the phenyl rings create torsional strain, potentially limiting rotational freedom.

Comparative molecular models reveal that the spatial arrangement of sulfonic acid groups distinguishes this compound from derivatives like 1,6-naphthalenedisulfonic acid, where the sulfonic acids occupy adjacent positions on the naphthalene ring.

Comparative Analysis with Related Naphthalenedisulfonic Acid Derivatives

This compound belongs to a broader class of naphthalenedisulfonic acid derivatives functionalized with azo groups and heterocyclic appendages. The table below highlights structural differences among key analogues:

Electronic Effects : The target compound’s 2,7-disulfonic acid arrangement creates a wider dipole moment compared to 1,5- or 1,6-disulfonic acids, altering its redox behavior. The fluoro and chloro atoms on the pyrimidine ring further increase electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution compared to methoxy- or methyl-substituted analogues.

Solubility Trends : While all sulfonated naphthalenes exhibit high aqueous solubility, the two disulfophenyl groups in the target compound elevate its ionic character beyond monosulfonated derivatives like those in. This property is critical for applications requiring phase-transfer capabilities.

Chromophoric Properties : The conjugated system spanning the naphthalene core, azo groups, and pyrimidine ring results in a bathochromic shift relative to simpler azo dyes. This extended conjugation enables absorption in the visible spectrum, making the compound suitable for optical applications.

Properties

CAS No. |

72630-61-6 |

|---|---|

Molecular Formula |

C27H20ClFN8O16S5 |

Molecular Weight |

927.3 g/mol |

IUPAC Name |

5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfophenyl]diazenyl]-6-[(2,5-disulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C27H20ClFN8O16S5/c1-10-21(28)26(33-27(29)31-10)32-12-2-4-16(55(42,43)44)14(8-12)34-37-24-19(58(51,52)53)7-11-6-18(57(48,49)50)23(22(30)20(11)25(24)38)36-35-15-9-13(54(39,40)41)3-5-17(15)56(45,46)47/h2-9,38H,30H2,1H3,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |

InChI Key |

SJXVCYARSHRQSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)N)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include diazotization reactions, sulfonation, and coupling reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

2.2. Reactivity of Functional Groups

A. Sulfonic Acid Groups :

-

Acid-Base Reactions : Deprotonate in aqueous solutions, forming trisodium salts for enhanced solubility.

-

Electrophilic Substitution : Direct incoming electrophiles to meta/para positions on the naphthalene ring .

B. Azo Linkages :

-

Reduction : Cleavage by reducing agents (e.g., Na₂S₂O₄) to yield aromatic amines.

-

Photodegradation : Susceptible to UV light, leading to bond breakage and decolorization.

C. Pyrimidinyl Substituent :

-

Nucleophilic Substitution : Chloro and fluoro groups react with amines or thiols under basic conditions.

-

Hydrolysis : Methyl group stability varies with pH; hydrolyzes slowly in acidic environments .

3.1. Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 250°C, releasing SO₃ and NH₃ gases.

-

pH Sensitivity :

pH Range Stability Observed Changes 2–4 Low Precipitation due to protonation. 7–9 High Optimal for storage and application.

3.2. Dye-Fiber Interactions

-

Covalent Bonding : Reacts with cellulose (cotton) via nucleophilic substitution of sulfonate groups.

-

Colorfastness : Resistance to washing and light correlates with the number of sulfonic acid groups .

Challenges and Limitations

Scientific Research Applications

Properties

The compound is characterized by:

- High solubility in water due to the presence of sulfonic acid groups.

- Stability under various pH conditions, making it suitable for different industrial applications.

- Colorimetric properties , which are useful for analytical purposes in detecting metal ions.

Dye Industry

One of the primary applications of 2,7-naphthalenedisulfonic acid is as an intermediate in the synthesis of dyes. It serves as a key component in the production of azo dyes, which are widely used in textiles and food coloring. The compound's ability to form stable complexes with metal ions enhances the color properties of these dyes.

| Dye Type | Application | Properties |

|---|---|---|

| Azo Dyes | Textile coloring | Bright colors, good fastness |

| Reactive Dyes | Cotton fabrics | Excellent wash fastness |

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for metal ion detection. Its ability to form colored complexes with various metal ions allows for quantitative analysis through spectrophotometry.

Material Science

In material science, 2,7-naphthalenedisulfonic acid is used as a raw material for the production of heat-resistant polymers. These polymers find applications in high-performance materials that require durability under extreme conditions.

Case Study 1: Azo Dye Production

A study demonstrated that using 2,7-naphthalenedisulfonic acid as an intermediate led to the successful synthesis of a new class of azo dyes with improved color strength and fastness properties compared to traditional methods .

Case Study 2: Metal Ion Detection

Research highlighted the use of this compound in developing sensitive assays for detecting heavy metals in water samples. The colorimetric response was linear across a range of concentrations, proving effective for environmental monitoring.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The diazenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The sulfo groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo and Sulfonic Acid Groups

Compound A :

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-

- Structure: Features bis-azo linkages at positions 3 and 6, connecting to 4-aminophenyl groups.

- Key Properties :

Compound B : Acid Black 1

- Structure : Sodium salt of 2,7-naphthalenedisulfonic acid with 4-nitrophenyl and phenyl azo groups.

- Key Properties :

Compound C : 5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid

Comparative Data Table

Research Findings and Functional Insights

Role of Sulfonic Acid Groups :

- All compounds exhibit enhanced water solubility due to sulfonic acid groups, critical for applications in dyeing and catalysis. For example, sulfonic acids like 1,5-naphthalenedisulfonic acid (NDSA) are effective catalysts in phenol liquefaction due to their strong acidity and ability to stabilize intermediates .

Azo Linkages and Chromophoric Properties :

- The number and position of azo groups influence light absorption and color. Compound A and Acid Black 1 show intense absorbance in visible spectra, making them suitable for dyes. The target compound’s pyrimidine and disulfophenyl groups may shift absorption to longer wavelengths, enhancing dye fastness .

Substituent Effects :

Challenges and Limitations

- Synthetic Complexity : The target compound’s multiple substituents (e.g., pyrimidine, disulfophenyl) require multi-step synthesis, increasing production costs.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via azo-coupling reactions between substituted aromatic amines and naphthalene sulfonic acid derivatives. Key steps include diazotization of primary aromatic amines (e.g., 5-chloro-2-fluoro-6-methyl-4-pyrimidinylamine) at low temperatures (0–5°C) and coupling with sulfonated naphthalene intermediates under alkaline conditions (pH 8–10). Purification often involves recrystallization from ethanol/water mixtures or ion-exchange chromatography to isolate the disodium salt form . Optimization requires controlling stoichiometry, pH, and temperature to minimize side products like over-sulfonated byproducts.

Q. What analytical techniques are most effective for characterizing its structure and purity?

- UV-Vis Spectroscopy : Detects π→π* transitions in the azo groups (λmax ~450–550 nm) and validates conjugation patterns .

- NMR : Use H and C NMR in DO to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups. F NMR identifies fluorine substituents (e.g., δ -110 to -120 ppm for 2-fluoro groups) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases containing 0.1% formic acid and acetonitrile enable separation and mass confirmation (e.g., [M–2Na] at m/z ~557) .

Q. How does pH influence its stability in aqueous solutions?

The compound is stable in neutral to slightly alkaline conditions (pH 7–9) due to deprotonated sulfonate groups. Acidic conditions (pH <4) risk protonation of azo bonds, leading to hydrolysis or reductive cleavage. Stability studies using accelerated degradation (e.g., 40°C, pH 3–11) with UV-Vis monitoring are recommended .

Q. What safety protocols are critical for handling this compound in the lab?

Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of fine powders—work in a fume hood. Store in airtight containers away from light and oxidizing agents. Spills require neutralization with sodium bicarbonate and disposal as hazardous sulfonated waste .

Advanced Research Questions

Q. How can computational modeling predict its electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~3.5–4.0 eV) to predict redox behavior and azo bond stability. Molecular dynamics simulations in water reveal solvation effects on sulfonate groups, aiding in understanding aggregation tendencies .

Q. What strategies resolve contradictions in reported spectral data for similar derivatives?

Cross-validate using multiple techniques:

- IR : Confirm sulfonate (S=O, ~1040 cm) and azo (N=N, ~1450 cm) bands.

- XRD : Compare crystal structures to rule out polymorphic variations.

- Titration : Quantify sulfonate content via ion-exchange with AgNO .

Q. How can its pharmacological potential be systematically evaluated?

- In vitro assays : Test DNA intercalation via fluorescence quenching (e.g., ethidium bromide displacement).

- Cellular uptake : Use confocal microscopy with fluorescently tagged derivatives.

- Toxicity : Screen against HEK293 or HepG2 cells (IC ~50–100 µM reported for similar sulfonated dyes) .

Q. What advanced separation techniques improve its isolation from complex mixtures?

Q. How do structural modifications (e.g., substituent variation) impact metal-binding affinity?

Compare coordination with transition metals (e.g., Cu, Fe) via UV-Vis titrations. Electron-withdrawing groups (e.g., -Cl, -F) enhance binding constants (log K ~5–6) by polarizing azo bonds. XAS studies reveal octahedral geometry in complexes .

Q. What methodologies assess its environmental persistence and degradation pathways?

- Photolysis : Expose to UV (254 nm) and track degradation via LC-MS; identify products like sulfophenylamines.

- Microbial assays : Use activated sludge cultures to measure biodegradation half-lives (t ~14–28 days) .

Methodological Notes

- Contradiction Management : Discrepancies in reaction yields (e.g., 60–80%) may arise from trace metal contamination—use chelating agents (EDTA) during synthesis .

- Reproducibility : Document buffer ionic strength (e.g., 0.1 M phosphate) and dissolved oxygen levels, which influence azo bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.